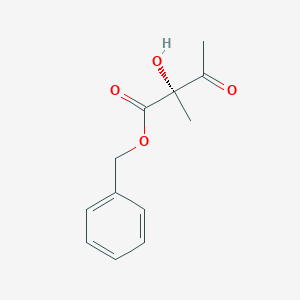
benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyl group attached to a (2S)-2-hydroxy-2-methyl-3-oxobutanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate can be achieved through several methods. One common approach involves the esterification of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the ester group can yield benzyl (2S)-2-hydroxy-2-methyl-3-hydroxybutanoate.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid.
Reduction: Benzyl (2S)-2-hydroxy-2-methyl-3-hydroxybutanoate.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating their activity and resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S)-2-hydroxy-2-methyl-3-hydroxybutanoate
- Benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid
- Benzyl (2S)-2-hydroxy-2-methyl-3-aminobutanoate
Uniqueness
Benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate is unique due to its specific ester structure, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C12H14O4/c1-9(13)12(2,15)11(14)16-8-10-6-4-3-5-7-10/h3-7,15H,8H2,1-2H3/t12-/m0/s1 |
InChI Key |
IUXHEAIAURXUEU-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)[C@@](C)(C(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(=O)C(C)(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


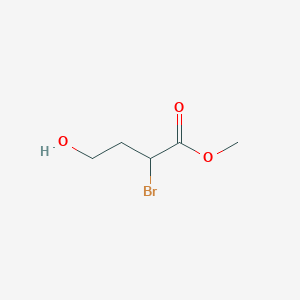
![7-Chloro-5-(6-(2-chlorobenzyl)-5-methylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12982266.png)
![(2-endo,6-exo)-Methyl 6-hydroxybicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12982285.png)
![tert-Butyl (5R,9S)-7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12982291.png)
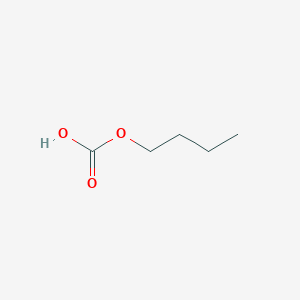
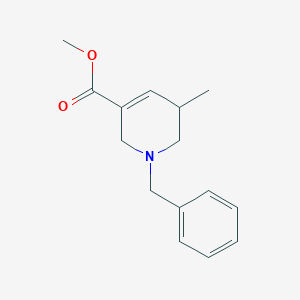
![9-(Prop-2-yn-1-yloxy)-8aH-furo[3,2-g]chromen-2(3H)-one](/img/structure/B12982306.png)
![4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B12982310.png)
![8-Fluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B12982316.png)



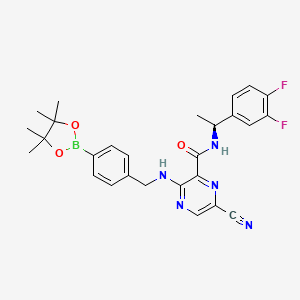
![(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B12982345.png)
